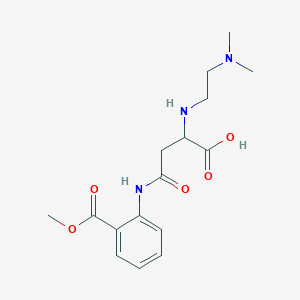
2-((2-(Dimethylamino)ethyl)amino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups, including two amine groups, a carboxylic acid group, and an ester group. These groups could potentially participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would likely be a complex arrangement due to the presence of multiple functional groups. The presence of the amine groups could potentially allow for hydrogen bonding, which could influence the compound’s physical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The amine groups could act as bases or nucleophiles, while the carboxylic acid and ester groups could participate in acid-base reactions or nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar functional groups (like the amine and carboxylic acid groups) could make the compound soluble in polar solvents .科学的研究の応用
Plant Pigments and Their Applications
Research on plant betalains, which include compounds with complex structures involving nitrogenous cores and carboxylic acid groups, reveals their importance in plant coloration and potential health benefits. Betalains are found in Caryophyllales and exhibit antioxidant, anti-inflammatory, and chemopreventive properties. These compounds, derived from betalamic acid, might suggest the relevance of complex organic molecules like the one in pharmacological and nutraceutical applications (Khan & Giridhar, 2015).
Biodegradable Polymers from Plant Biomass
Studies on converting plant biomass into valuable chemicals highlight the importance of complex organic molecules in developing sustainable materials. The synthesis of furan derivatives, for example, illustrates how plant-derived compounds can serve as feedstocks for producing polymers and fuels, indicating the potential industrial applications of complex carboxylic acids in creating environmentally friendly alternatives to petroleum-based products (Chernyshev et al., 2017).
Phthalic Acid Esters and Their Natural Occurrence
Research on phthalic acid esters (PAEs) demonstrates the widespread occurrence of complex esters in the environment, including their presence in plants and microorganisms. This suggests that similar complex molecules might have natural roles or effects that are not yet fully understood. Understanding the biosynthesis and biological activities of PAEs can provide insights into the ecological and physiological roles of similarly structured compounds (Huang et al., 2021).
Antioxidant Activity of Phenolic Acids
The study of p-Coumaric acid and its conjugates shows how structural variations in phenolic compounds affect their biological activities, including antioxidant, anti-cancer, and antimicrobial effects. This research underscores the potential health benefits of complex organic acids and their derivatives, indicating that similar structures might possess significant pharmacological applications (Pei et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-4-(2-methoxycarbonylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-19(2)9-8-17-13(15(21)22)10-14(20)18-12-7-5-4-6-11(12)16(23)24-3/h4-7,13,17H,8-10H2,1-3H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBJJEZTRVEFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC=CC=C1C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



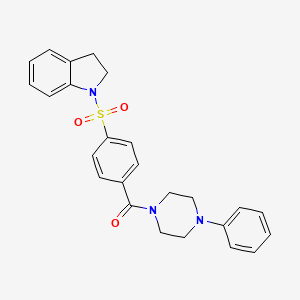
![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)
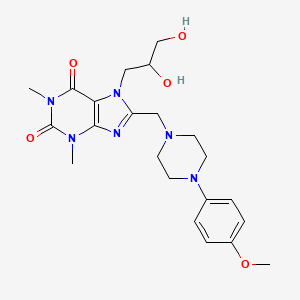
![N-(2,3-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890134.png)
![N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890136.png)
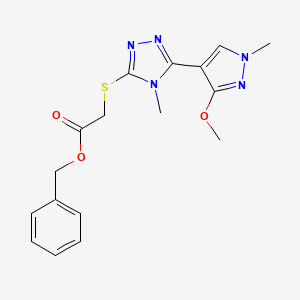
![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)
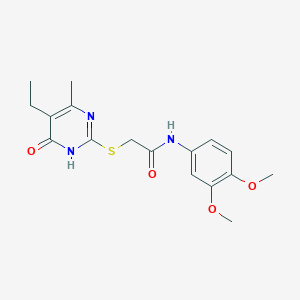
![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)
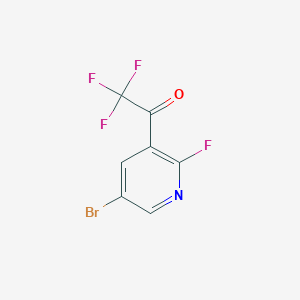
![Bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2890145.png)
![1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2890148.png)